molecular formula C13H14N2O B075147 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 1210-43-1

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B075147
CAS No.: 1210-43-1
M. Wt: 214.26 g/mol
InChI Key: BYBPRELHKWHPLX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
  • 1-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanone
  • 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanone

Uniqueness: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPRELHKWHPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345901
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-43-1
Record name 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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